molecular formula C16H25NO5 B14218362 Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester CAS No. 549515-10-8

Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester

Cat. No.: B14218362
CAS No.: 549515-10-8
M. Wt: 311.37 g/mol
InChI Key: KLSZPOHGQAKAFO-UHFFFAOYSA-N
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Description

Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the 2,4,6-trimethoxyphenyl group adds to its distinctiveness, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester typically involves the reaction of butyl isocyanate with 2,4,6-trimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors in biological systems. The 2,4,6-trimethoxyphenyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed effects.

Comparison with Similar Compounds

    Carbamic acid, methyl ester: A simpler ester with similar reactivity but lacking the 2,4,6-trimethoxyphenyl group.

    Carbamic acid, ethyl ester: Another ester with comparable properties but different alkyl chain length.

    Carbamic acid, phenyl ester: Contains a phenyl group instead of the 2,4,6-trimethoxyphenyl group, leading to different chemical and biological properties.

Uniqueness: The presence of the 2,4,6-trimethoxyphenyl group in carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester distinguishes it from other carbamates. This group enhances its chemical stability and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

549515-10-8

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

methyl N-butyl-N-[(2,4,6-trimethoxyphenyl)methyl]carbamate

InChI

InChI=1S/C16H25NO5/c1-6-7-8-17(16(18)22-5)11-13-14(20-3)9-12(19-2)10-15(13)21-4/h9-10H,6-8,11H2,1-5H3

InChI Key

KLSZPOHGQAKAFO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=C(C=C(C=C1OC)OC)OC)C(=O)OC

Origin of Product

United States

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